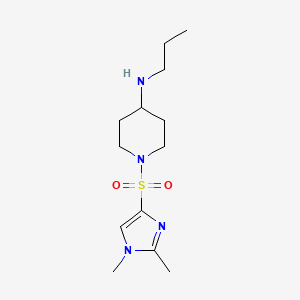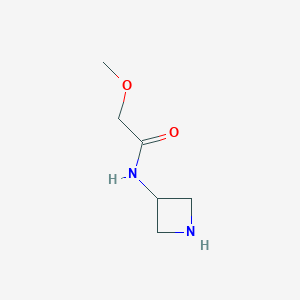
3-(Pyridin-2-ylthio)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-ylthio)butan-1-ol is an organic compound that features a pyridine ring attached to a butanol chain via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylthio)butan-1-ol typically involves the reaction of pyridine-2-thiol with butan-1-ol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with butan-1-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
3-(Pyridin-2-ylthio)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a thioether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Pyridin-2-ylthio)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用機序
The mechanism by which 3-(Pyridin-2-ylthio)butan-1-ol exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Pyridin-2-ylmethanol: Similar structure but lacks the sulfur atom.
Butan-1-ol: Similar chain structure but lacks the pyridine ring and sulfur atom.
Pyridine-2-thiol: Contains the pyridine ring and sulfur atom but lacks the butanol chain.
Uniqueness
3-(Pyridin-2-ylthio)butan-1-ol is unique due to the combination of a pyridine ring, a sulfur atom, and a butanol chain. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications, from medicinal chemistry to materials science.
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
3-pyridin-2-ylsulfanylbutan-1-ol |
InChI |
InChI=1S/C9H13NOS/c1-8(5-7-11)12-9-4-2-3-6-10-9/h2-4,6,8,11H,5,7H2,1H3 |
InChIキー |
XFQBFISVRCWMQP-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)SC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



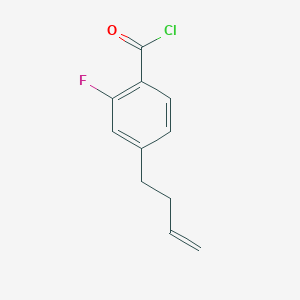
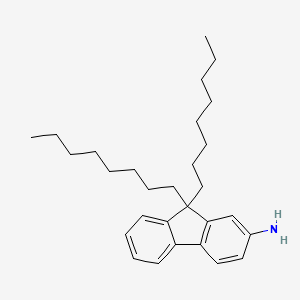





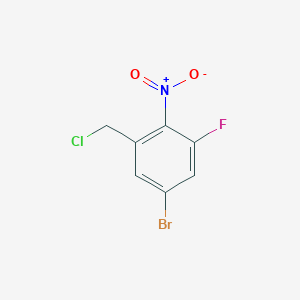
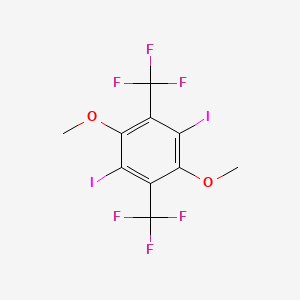

![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)
